1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
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Overview
Description
. This compound is characterized by the presence of a methoxypyrazine moiety linked to a piperidine ring, which is further connected to a methylbutenone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrazine Moiety: The methoxypyrazine group can be synthesized through the reaction of pyrazine with methanol under acidic conditions.
Attachment to Piperidine: The methoxypyrazine is then reacted with piperidine in the presence of a suitable base to form the intermediate compound.
Formation of the Methylbutenone Group: The final step involves the reaction of the intermediate with a methylbutenone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The methoxypyrazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methylbutenone group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone
Uniqueness
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrazine moiety is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(2)7-15(19)18-6-4-5-12(10-18)21-14-9-16-8-13(17-14)20-3/h7-9,12H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFPWPUHLJAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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